molecular formula C10H13BrO B11822853 Benzeneethanol, 2-bromo-|A,|A-dimethyl-

Benzeneethanol, 2-bromo-|A,|A-dimethyl-

Cat. No.: B11822853
M. Wt: 229.11 g/mol
InChI Key: SFZKQSYIMHPRKG-UHFFFAOYSA-N
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Description

Benzeneethanol, 2-bromo-α,α-dimethyl- is an organic compound with the molecular formula C10H13BrO It is a derivative of benzeneethanol, where the ethanol group is substituted with a bromine atom and two methyl groups at the α position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 2-bromo-α,α-dimethyl- typically involves the bromination of α,α-dimethylbenzeneethanol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: Benzeneethanol, 2-bromo-α,α-dimethyl- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the bromine atom can yield the parent alcohol, α,α-dimethylbenzeneethanol.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: α,α-Dimethylbenzeneethanol.

    Substitution: Various substituted benzeneethanol derivatives.

Scientific Research Applications

Benzeneethanol, 2-bromo-α,α-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanol, 2-bromo-α,α-dimethyl- in chemical reactions typically involves the formation of a benzylic carbocation intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to its reactivity as a brominated benzene derivative .

Comparison with Similar Compounds

    Benzeneethanol, α,α-dimethyl-: Similar structure but without the bromine atom.

    Benzenemethanol, α,α-dimethyl-: Similar structure but with a methanol group instead of ethanol.

    Benzeneethanol, α,β-dimethyl-: Similar structure but with different methyl group positions.

Properties

IUPAC Name

1-bromo-2-methyl-1-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZKQSYIMHPRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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